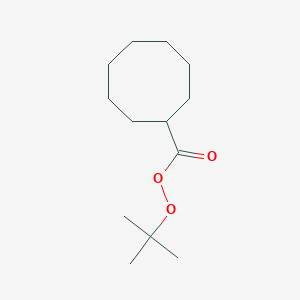
Tert-butyl cyclooctanecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl cyclooctanecarboperoxoate is an organic peroxide compound known for its unique structure and reactivity It is characterized by the presence of a tert-butyl group attached to a cyclooctane ring, with a peroxoate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyclooctanecarboperoxoate typically involves the reaction of cyclooctanecarboxylic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include sulfuric acid and various metal catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl cyclooctanecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various organic substrates.
Reduction: Under specific conditions, it can be reduced to form tert-butyl cyclooctanecarboxylate.
Substitution: The peroxoate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like halogens or nucleophiles are used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds, such as alcohols and ketones.
Reduction: The primary product is tert-butyl cyclooctanecarboxylate.
Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl cyclooctanecarboperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: The compound is studied for its potential use in biological assays and as a probe for oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its oxidative properties.
Industry: It is used in polymerization reactions and as an initiator in the production of various polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl cyclooctanecarboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxoate bond. These free radicals can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl hydroperoxide: A simpler peroxide with similar oxidative properties.
Cyclooctanecarboxylic acid: The precursor used in the synthesis of tert-butyl cyclooctanecarboperoxoate.
Tert-butyl peroxybenzoate: Another organic peroxide with similar reactivity.
Uniqueness
This compound is unique due to its combination of a bulky tert-butyl group and a cyclooctane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound in specific synthetic and industrial applications where controlled reactivity is required .
Propiedades
Número CAS |
25023-19-2 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl cyclooctanecarboperoxoate |
InChI |
InChI=1S/C13H24O3/c1-13(2,3)16-15-12(14)11-9-7-5-4-6-8-10-11/h11H,4-10H2,1-3H3 |
Clave InChI |
NIBJOGQGLDDLQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1CCCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


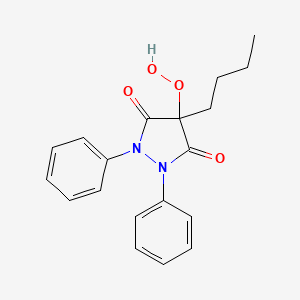

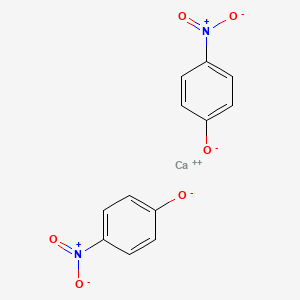
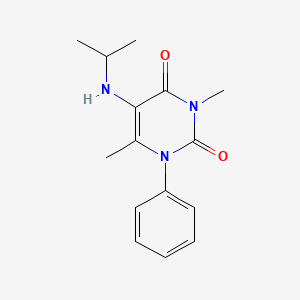
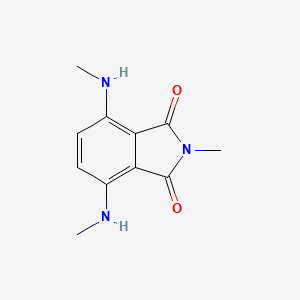
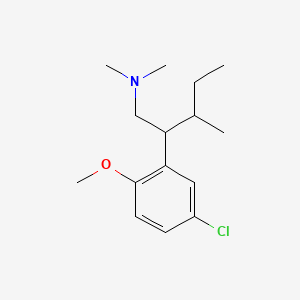
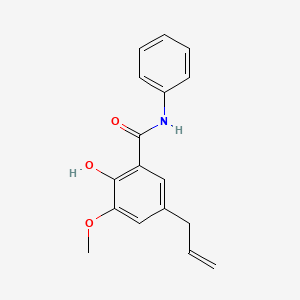
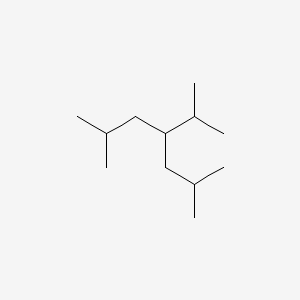
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)



